6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H8ClF2N3 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Activity
A series of derivatives including "6-arylpyrido[2,3-d]pyrimidin-7-amine" was prepared and evaluated for their antihypertensive effects in spontaneously hypertensive rats. Some derivatives demonstrated the ability to lower blood pressure to normotensive levels through oral administration (Bennett et al., 1981).
Molecular Docking and Structural Analysis
Research on "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," a compound with structural similarities, showed significant potential in treating hypertension as an I1 imidazoline receptor agonist. The study utilized DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR to investigate the molecule's structure, electronic properties, and biological activity (Aayisha et al., 2019).
Crystal and Molecular Structures
The crystal and molecular structures of related compounds, such as "benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine," were determined, showcasing conformational differences and highlighting the role of hydrogen-bonding interactions in stabilizing crystal structures (Odell et al., 2007).
Synthesis and SAR of Anticancer Agents
A series of triazolopyrimidines was synthesized for their anticancer properties, showcasing a unique mechanism of tubulin inhibition. This research underscores the synthetic versatility of pyrimidine derivatives in developing pharmacologically relevant molecules (Zhang et al., 2007).
Electrochemical Synthesis
An electrochemical method for synthesizing functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides was developed, offering a mild and efficient approach to obtaining these compounds (Sengmany et al., 2011).
Properties
IUPAC Name |
6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF2N3/c1-4-12-5(8)2-7(13-4)11-3-6(9)10/h2,6H,3H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWVZJNSNWUGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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